![molecular formula C31H29NO8 B057436 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside CAS No. 114102-89-5](/img/structure/B57436.png)
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside
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Overview
Description
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is a product used for proteomics research . It plays an indispensable role in synthesizing galacto-specific glycosidase inhibitors . These inhibitors have the potential to combat a multitude of ailments including cancer, diabetes, and genetic disorders .
Molecular Structure Analysis
The molecular formula of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is C31H29NO8 . Its molecular weight is 543.56 .Chemical Reactions Analysis
2-Nitrophenyl β-D-galactopyranoside is a substrate for β-galactosidase . β-Galactosidase breaks down lactose into galactose and glucose . It’s not lactose-specific and can act on simple galactosides . The hydrolysis of 2-Nitrophenyl β-D-galactopyranoside results in the release of galactose and a yellow chromogenic compound .Physical And Chemical Properties Analysis
The molecular formula of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is C31H29NO8, and its molecular weight is 543.56 .Scientific Research Applications
Biochemical Reagent
This compound is a type of glycosyl compound . Glycosyl compounds are often used as biochemical reagents in various research applications. They can be used to study the structure and function of carbohydrates in biological systems .
β-Galactosidase Substrate
2-Nitrophenyl-beta-D-galactopyranoside is a β-Galactosidase substrate for colorimetric and EIA (Enzyme Immunoassay) applications . It is a counterpart of the widely employed pNPP/alkaline phosphatase substrate . This means it can be used in assays to measure the activity of the enzyme β-Galactosidase, which is often used as a reporter gene in molecular biology research .
Proteomics Research
According to Santa Cruz Biotechnology, this compound is a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could potentially be used in experiments to study protein expression, interactions, and modifications .
ELISA Applications
Thermo Scientific Pierce ONPG is the preferred colorimetric substrate for ELISA applications involving beta-galactosidase (b-Gal) as the reporter enzyme . ELISA (Enzyme-Linked Immunosorbent Assay) is a common method used in molecular biology for detecting the presence of an antigen or antibody in a sample .
Mechanism of Action
Target of Action
The primary target of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside is β-galactosidase , an enzyme that breaks down lactose into galactose and glucose .
Mode of Action
The compound interacts with β-galactosidase, leading to the hydrolysis of 2-Nitrophenyl β-D-galactopyranoside . This hydrolysis results in the release of galactose and a yellow chromogenic compound .
Biochemical Pathways
The action of 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside affects the lactose metabolism pathway . By acting as a substrate for β-galactosidase, it leads to the breakdown of lactose into simpler sugars, galactose, and glucose .
Result of Action
The hydrolysis of 2-Nitrophenyl β-D-galactopyranoside by β-galactosidase results in the release of galactose and a yellow chromogenic compound . This can be used to monitor the activity of the enzyme, making the compound useful in biochemical research and assays.
Safety and Hazards
The safety data sheet for a similar compound, 2-Nitrophenyl-ß-D-galactopyranoside, suggests that it should be handled with care . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention . If ingested, clean the mouth with water and seek medical attention .
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2/t26-,27+,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCAEOBOBJPBKG-HBMYTODVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456426 |
Source
|
Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |
CAS RN |
114102-89-5 |
Source
|
Record name | 2-Nitrophenyl 6-O-trityl-b-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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